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CAS No.: 13647-35-3
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For researchers, the core value of trilostane lies in its specific mechanism and the experimental data

supporting its use.

Mechanism of Action Trilostane's primary action is the competitive and reversible inhibition of the 3f-
hydroxysteroid dehydrogenase/A5—4 isomerase (33-HSD) enzyme system [1] [2]. This enzyme is crucial for
the conversion of A5-3B-hydroxysteroids (like pregnenolone) into A4-3-ketosteroids (like progesterone), a

key step in the synthesis of all major steroid hormones, including cortisol, aldosterone, and androgens [3].

The diagram below illustrates how trilostane inhibition affects the steroid synthesis pathway.
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Trilostane inhibits 33-HSD, blocking production of key steroid hormones.

Beyond this primary mechanism, studies suggest additional effects:

¢ It may modify the activity of 11p3-hydroxysteroid dehydrogenase enzymes, further influencing
glucocorticoid metabolism [1].
e Its active metabolite, 17-ketotrilostane, is a more potent inhibitor of 33-HSD than the parent

compound [3] [1].

¢ |t also acts as a noncompetitive antiestrogen by interacting with the estrogen receptor and has weak
agonist activity on the androgen receptor [3].

Key Pharmacokinetic Parameters Understanding the absorption and metabolism of trilostane is critical

for dosing protocols. The table below summarizes its pharmacokinetic profile.

Parameter

Findings

Absorption & Peak
Concentration

Active Metabolite

Metabolism & Elimination

Elimination Half-Life

Rapidly absorbed after oral administration; peak plasma concentrations in
1-2 hours (dogs) [1] [2].

17-ketotrilostane (more potent than trilostane) [3] [1].

Hepatic metabolism; reversible conversion to 17-ketotrilostane.
Eliminated via renal and biliary pathways [3] [1].

Approximately 1.2 hours for both trilostane and 17-ketotrilostane; cleared
from blood within 6-8 hours [3].

Efficacy and Survival Data in Canine Studies Trilostane's effectiveness in veterinary medicine is well-

documented. The following table consolidates key outcomes from clinical studies.

Aspect Evidence from Studies
Clinical Over 85% of dogs show clinical and biochemical improvement [4]. Studies report
Efficacy good-to-excellent response rates between 80-90% for pituitary-dependent

hyperadrenocorticism [2].
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Aspect Evidence from Studies
Survival Reported median survival time of 662 days and mean survival of 930 days [2]. A 2025
Times meta-analysis found an 11% higher survival rate at 36 months for trilostane

compared to mitotane [5].

Common Include lethargy, anorexia, vomiting, and diarrhea; generally mild and transient [3] [6].
Side Effects Can cause hypocortisolemia and, rarely, adrenal necrosis [2].

Standard Experimental Monitoring Protocol For researchers replicating or building upon clinical studies,

the standard veterinary monitoring protocol for trilostane is rigorous:

¢ Diagnostic Confirmation: Diagnosis of Cushing's syndrome is confirmed using screening tests like
the ACTH stimulation test or low-dose dexamethasone suppression test before treatment initiation [4].

¢ Initial Dosing: The starting dose is typically 2-5 mg/kg, administered once daily in the morning with
food to enhance absorption [2].

¢ Follow-up Evaluations: Re-evaluations are performed after 10-14 days, 4 weeks, 12 weeks, and
then every 3 months [4] [2].

e ACTH Stimulation Test: This is the gold-standard for monitoring. It is performed 2-4 hours post-pill
at the time of peak drug effect. The target post-ACTH cortisol concentration is 1.5-5.5 pg/dl (40-150

nmol/L) for optimal control [4] [2].
¢ Additional Tests: A physical examination, history, and serum chemistry profile (including electrolytes

to monitor for hypoadrenocorticism) are also essential [4].

Future Research Directions

Although trilostane is established in veterinary medicine, recent scientific inquiry points to promising new
applications. Emerging preclinical evidence suggests that by modulating steroidogenesis, trilostane may
increase brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and antidepressant
properties [1]. This opens a potential avenue for its use in treating neurological and psychiatric disorders

such as epilepsy, anxiety, and depression, representing a significant expansion of its therapeutic profile [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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